trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761368
InChI: InChI=1S/C14H20N2O3.ClH/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,17H,6-10,15H2;1H/t12-,13+;/m1./s1
SMILES: C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol

trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride

CAS No.:

Cat. No.: VC13761368

Molecular Formula: C14H21ClN2O3

Molecular Weight: 300.78 g/mol

* For research use only. Not for human or veterinary use.

trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride -

Specification

Molecular Formula C14H21ClN2O3
Molecular Weight 300.78 g/mol
IUPAC Name benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H20N2O3.ClH/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,17H,6-10,15H2;1H/t12-,13+;/m1./s1
Standard InChI Key VRSXTQARKUBRMS-KZCZEQIWSA-N
Isomeric SMILES C1CN(C[C@@H]([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl
SMILES C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl
Canonical SMILES C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride, reflects its trans-configuration at the 3- and 4-positions of the piperidine ring. Key molecular properties include:

PropertyValueSource Reference
Molecular FormulaC₁₄H₂₁ClN₂O₃
Molecular Weight300.78 g/mol
CAS Number1607004-86-3
SMILES NotationO[C@H]1CCN(C[C@@H]1N)C(=O)OCc1ccccc1.Cl
Stereochemistry(3R,4S) configuration

The hydrochloride salt enhances solubility and stability, making it suitable for laboratory handling. The piperidine core is substituted with an amino group (-NH₂) at C3 and a hydroxymethyl group (-CH₂OH) at C4, while the benzyl ester at the 1-position introduces aromaticity .

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step sequences emphasizing stereochemical control:

  • Piperidine Ring Formation: Cyclization of malonic acid derivatives or reductive amination of glutarate precursors .

  • Functionalization:

    • Introduction of the benzyl ester via nucleophilic substitution.

    • Protection of the amino group using tert-butoxycarbonyl (Boc) chemistry .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A representative synthesis pathway is summarized below:

StepReaction TypeReagents/ConditionsYieldReference
1CyclizationMalonic acid, formaldehyde75%
2BenzylationBenzyl bromide, K₂CO₃, DMF82%
3Boc ProtectionBoc₂O, DMAP, DCM88%
4Hydrochloride Salt FormationHCl, diethyl ether95%

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize yield and purity. Challenges include minimizing cis-isomer formation during cyclization, addressed via fractional crystallization .

Biological Activity and Mechanistic Insights

Monoamine Transporter Interactions

Piperidine derivatives exhibit affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . Structural analogs of this compound demonstrate:

  • SERT Inhibition: Kᵢ ≤ 3.27 μM .

  • Selectivity: Enhanced selectivity for SERT over DAT (3.5-fold difference) .

Applications in Drug Discovery

Intermediate in Pharmaceutical Synthesis

The compound serves as a precursor for:

  • Protease Inhibitors: Rigid piperidine scaffold mimics peptide bonds.

  • Anticancer Agents: Analogues inhibit monoacylglycerol lipase (MAGL), a target in oncology .

Diagnostic Tool Development

Benzoylpiperidine fragments are exploited in positron emission tomography (PET) tracers for neurological disorders .

Analytical Characterization

Spectroscopic Techniques

  • NMR: δ 3.7–4.2 ppm (piperidine protons), δ 7.3–7.5 ppm (benzyl aromatic protons).

  • Mass Spectrometry: [M+H]⁺ = 301.2 m/z (theoretical).

Stereochemical Validation

  • Vibrational Circular Dichroism (VCD): Confirms (3R,4S) configuration.

  • X-ray Crystallography: Resolves ambiguities in NOE correlations .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl group to enhance blood-brain barrier penetration .

  • Targeted Drug Delivery: Conjugation with nanoparticles for cancer therapy .

  • Green Chemistry: Solvent-free synthesis to reduce environmental impact .

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